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Cat. No.: B12398438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Anticancer agent 133, also known as compound Rh2, is a novel rhodium(III)-picolinamide

complex demonstrating significant potential as a cytotoxic and antimetastatic agent. This

document provides a comprehensive overview of its chemical structure, physicochemical

properties, and biological activities. Detailed experimental protocols for key assays and a visual

representation of its proposed mechanism of action are included to facilitate further research

and development.

Chemical Structure and Physicochemical Properties
Anticancer agent 133 is a coordination complex with the chemical formula

C24H19Cl3N5ORh.[1] It is structurally identified as [Rh(3b)(CH3CN)Cl2], where '3b' represents

a specific picolinamide derivative ligand.

A 2D representation of the chemical structure of Anticancer agent 133 (compound Rh2) is

presented below.

Physicochemical Properties of Anticancer Agent 133 (Compound Rh2)
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Property Value Reference

Molecular Formula C24H19Cl3N5ORh [1]

Molar Mass 602.71 g/mol [1]

CAS Number 2758905-51-8

Synonyms Compound Rh2

Biological Activity and Mechanism of Action
Anticancer agent 133 exhibits potent cytotoxic and antimetastatic activities through a multi-

faceted mechanism of action. It has been shown to induce cell cycle arrest, apoptosis, and

autophagy in cancer cells. A key aspect of its antimetastatic effect is the suppression of

Epidermal Growth Factor Receptor (EGFR) expression, which is mediated by the regulation of

Focal Adhesion Kinase (FAK) and integrin β1.

Cytotoxicity
Compound Rh2 has demonstrated significant in vitro cytotoxicity against a panel of human

cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a published

study are summarized below.

In vitro Cytotoxicity of Anticancer Agent 133 (Compound Rh2) against Human Cancer Cell

Lines

Cell Line Cancer Type IC50 (μM) after 48h

T-24 Bladder Carcinoma 1.6 ± 0.2

A549 Non-small Cell Lung Cancer 2.1 ± 0.3

HeLa Cervical Carcinoma 2.5 ± 0.4

MCF-7 Breast Adenocarcinoma 3.2 ± 0.5

HepG2 Hepatocellular Carcinoma 4.5 ± 0.6

WI38
Normal Human Lung

Fibroblasts
> 50
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Data extracted from Gu YQ, et al. J Med Chem. 2023;66(14):9592-9606.

Signaling Pathway
The proposed signaling pathway for the antimetastatic activity of Anticancer agent 133
involves the inhibition of the FAK/Integrin β1 axis, leading to the downstream suppression of

EGFR expression. This disruption of a critical signaling cascade for cell migration and invasion

contributes to its antimetastatic properties.
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Caption: Proposed signaling pathway of Anticancer agent 133 in inhibiting metastasis.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for

Anticancer agent 133.

Cell Viability Assay (MTT Assay)
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well

and incubated for 24 hours.

Compound Treatment: The cells were then treated with various concentrations of

Anticancer agent 133 (compound Rh2) and incubated for another 48 hours.

MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the

plates were incubated for an additional 4 hours at 37 °C.

Formazan Solubilization: The supernatant was discarded, and 150 μL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate

reader.
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IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry
Cell Treatment: T-24 cells were treated with different concentrations of compound Rh2 for 24

hours.

Cell Harvesting and Staining: The cells were harvested, washed with PBS, and then

resuspended in binding buffer. The cells were stained with Annexin V-FITC and Propidium

Iodide (PI) for 15 minutes in the dark.

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
Cell Lysis: T-24 cells were treated with compound Rh2 for 24 hours, harvested, and lysed in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates was determined using a BCA

protein assay kit.

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-

polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF)

membrane.

Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with

primary antibodies against target proteins (e.g., FAK, Integrin β1, EGFR, β-actin) overnight at

4 °C.

Secondary Antibody Incubation and Detection: The membrane was then washed and

incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein

bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anticancer

effects of a novel compound like Anticancer agent 133.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12398438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies

In Vivo Studies (Future Work)

Cancer Cell Lines
(e.g., T-24, A549, HeLa)

MTT Assay
(Determine IC50)

Flow Cytometry
(Annexin V/PI Staining)

Western Blot
(Protein Expression)

Tumor Xenograft Model
in Mice

Tumor Growth Inhibition

Histopathology &
Blood Chemistry

Click to download full resolution via product page

Caption: General experimental workflow for anticancer drug evaluation.

Conclusion
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Anticancer agent 133 (compound Rh2) is a promising rhodium-based anticancer candidate

with a well-defined chemical structure and a multi-targeted mechanism of action. Its ability to

induce cancer cell death and inhibit metastasis warrants further investigation. The data and

protocols presented in this guide are intended to serve as a valuable resource for the scientific

community to advance the research and development of this and similar therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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